Cas no 2228382-93-0 (3-methyl-2-(2,3,6-trifluorophenyl)butanoic acid)

3-Methyl-2-(2,3,6-trifluorophenyl)butanoic acid is a fluorinated aromatic carboxylic acid derivative characterized by its unique structural features, including a trifluorophenyl group and a branched alkyl chain. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its potential as an intermediate in the development of biologically active molecules. The presence of fluorine atoms enhances its metabolic stability and lipophilicity, which may improve pharmacokinetic properties in drug design. Its well-defined molecular structure allows for precise modifications, making it valuable for structure-activity relationship studies. The compound is typically handled under standard laboratory conditions, requiring appropriate precautions due to its reactive carboxylic acid functionality.
3-methyl-2-(2,3,6-trifluorophenyl)butanoic acid structure
2228382-93-0 structure
商品名:3-methyl-2-(2,3,6-trifluorophenyl)butanoic acid
CAS番号:2228382-93-0
MF:C11H11F3O2
メガワット:232.199054002762
CID:6077698
PubChem ID:165625057

3-methyl-2-(2,3,6-trifluorophenyl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 3-methyl-2-(2,3,6-trifluorophenyl)butanoic acid
    • 2228382-93-0
    • EN300-1792173
    • インチ: 1S/C11H11F3O2/c1-5(2)8(11(15)16)9-6(12)3-4-7(13)10(9)14/h3-5,8H,1-2H3,(H,15,16)
    • InChIKey: KIEKDAFNIDYGAO-UHFFFAOYSA-N
    • ほほえんだ: FC1C(=CC=C(C=1C(C(=O)O)C(C)C)F)F

計算された属性

  • せいみつぶんしりょう: 232.07111408g/mol
  • どういたいしつりょう: 232.07111408g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 258
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 37.3Ų

3-methyl-2-(2,3,6-trifluorophenyl)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1792173-10.0g
3-methyl-2-(2,3,6-trifluorophenyl)butanoic acid
2228382-93-0
10g
$4606.0 2023-06-03
Enamine
EN300-1792173-0.1g
3-methyl-2-(2,3,6-trifluorophenyl)butanoic acid
2228382-93-0
0.1g
$943.0 2023-09-19
Enamine
EN300-1792173-5.0g
3-methyl-2-(2,3,6-trifluorophenyl)butanoic acid
2228382-93-0
5g
$3105.0 2023-06-03
Enamine
EN300-1792173-0.05g
3-methyl-2-(2,3,6-trifluorophenyl)butanoic acid
2228382-93-0
0.05g
$900.0 2023-09-19
Enamine
EN300-1792173-0.5g
3-methyl-2-(2,3,6-trifluorophenyl)butanoic acid
2228382-93-0
0.5g
$1027.0 2023-09-19
Enamine
EN300-1792173-1g
3-methyl-2-(2,3,6-trifluorophenyl)butanoic acid
2228382-93-0
1g
$1070.0 2023-09-19
Enamine
EN300-1792173-5g
3-methyl-2-(2,3,6-trifluorophenyl)butanoic acid
2228382-93-0
5g
$3105.0 2023-09-19
Enamine
EN300-1792173-2.5g
3-methyl-2-(2,3,6-trifluorophenyl)butanoic acid
2228382-93-0
2.5g
$2100.0 2023-09-19
Enamine
EN300-1792173-10g
3-methyl-2-(2,3,6-trifluorophenyl)butanoic acid
2228382-93-0
10g
$4606.0 2023-09-19
Enamine
EN300-1792173-1.0g
3-methyl-2-(2,3,6-trifluorophenyl)butanoic acid
2228382-93-0
1g
$1070.0 2023-06-03

3-methyl-2-(2,3,6-trifluorophenyl)butanoic acid 関連文献

3-methyl-2-(2,3,6-trifluorophenyl)butanoic acidに関する追加情報

Introduction to 3-methyl-2-(2,3,6-trifluorophenyl)butanoic acid (CAS No: 2228382-93-0)

3-methyl-2-(2,3,6-trifluorophenyl)butanoic acid, identified by the chemical identifier CAS No: 2228382-93-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of substituted butanoic acids, characterized by its unique structural features that include a methyl group at the third carbon and a 2,3,6-trifluorophenyl moiety at the second carbon position. The presence of fluorine atoms in the aromatic ring introduces significant electronic and steric effects, making this molecule a promising candidate for various biochemical applications.

The 2,3,6-trifluorophenyl group is particularly noteworthy due to its ability to modulate the electronic properties of the molecule. Fluorine atoms are known for their ability to enhance metabolic stability and binding affinity, which are critical factors in drug design. This structural motif has been extensively studied for its potential in developing novel therapeutic agents. The compound’s synthesis involves multi-step organic reactions, including Friedel-Crafts alkylation and subsequent functional group transformations, which highlight its synthetic complexity and the expertise required for its production.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their diverse pharmacological properties. Studies have demonstrated that molecules containing trifluoromethyl or difluoromethyl groups often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts. The trifluorophenyl ring in 3-methyl-2-(2,3,6-trifluorophenyl)butanoic acid contributes to its potential as a building block for drugs targeting neurological disorders, anti-inflammatory agents, and even antiviral medications. The fluorine atoms can influence both the lipophilicity and hydrogen bonding capabilities of the molecule, which are crucial for drug-receptor interactions.

One of the most compelling aspects of this compound is its versatility in medicinal chemistry. Researchers have explored its utility as an intermediate in synthesizing more complex molecules with tailored biological activities. For instance, derivatives of this compound have been investigated for their potential role in modulating enzyme activity. Enzymes such as cytochrome P450 isoforms are known to be sensitive to fluorinated substrates, making this compound a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.

The pharmaceutical industry has been particularly interested in compounds that can serve as scaffolds for drug development. 3-methyl-2-(2,3,6-trifluorophenyl)butanoic acid fits well into this category due to its structural complexity and functional diversity. Its molecular framework allows for modifications at multiple positions, enabling chemists to fine-tune its pharmacological properties. This flexibility has led to several preclinical studies exploring its potential applications in treating conditions ranging from cancer to autoimmune diseases.

Recent advancements in computational chemistry have further enhanced the understanding of how structural modifications can influence biological activity. Molecular modeling studies have shown that the presence of fluorine atoms in the aromatic ring can significantly alter the binding affinity of 3-methyl-2-(2,3,6-trifluorophenyl)butanoic acid to biological targets. These insights have guided researchers in designing more effective derivatives with improved therapeutic profiles. Such computational approaches are becoming increasingly integral in drug discovery pipelines, reducing the need for extensive experimental trials.

The synthesis of this compound also highlights advancements in green chemistry principles. Modern synthetic methodologies emphasize efficiency, sustainability, and minimal waste generation. Researchers have developed catalytic processes that reduce reaction times and improve yields while minimizing hazardous byproducts. These innovations not only make the production of 3-methyl-2-(2,3,6-trifluorophenyl)butanoic acid more environmentally friendly but also enhance scalability for industrial applications.

In conclusion,3-methyl-2-(2,3,6-trifluorophenyl)butanoic acid (CAS No: 2228382-93-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile applications make it a valuable asset in drug development efforts aimed at addressing various diseases. As research continues to uncover new therapeutic possibilities,this compound is poised to play an increasingly important role in shaping future treatments.

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